

# Physical and chemical characteristics of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-2-(4-hydroxyphenyl)ethanol

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## An In-depth Technical Guide to 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Methoxy-2-(4-hydroxyphenyl)ethanol**, a phenolic compound of interest in various scientific domains. This document collates available data on its properties, outlines experimental protocols for its isolation and synthesis, and discusses its analytical characterization. The guide is intended to serve as a foundational resource for professionals in research, and drug development.

### Introduction

**2-Methoxy-2-(4-hydroxyphenyl)ethanol** is a derivative of tyrosol, a well-known antioxidant found in sources such as olive oil.<sup>[1]</sup> Its structure is characterized by a 4-hydroxyphenyl group attached to an ethanol backbone, with a methoxy group at the secondary carbon of the ethanol chain. This structural modification distinguishes it from its parent compound, tyrosol, and suggests potentially unique chemical and biological properties.<sup>[1]</sup> The presence of a chiral center also indicates the potential for stereoisomers with distinct biological activities. This guide

will delve into the known physical and chemical properties of this compound, detail relevant experimental procedures, and provide visualizations of key processes.

## Physical and Chemical Properties

Currently, there is a notable scarcity of experimentally determined physical property data for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** in publicly accessible literature. Much of the available information is derived from computational predictions or is extrapolated from related compounds.

## Tabulated Physical and Chemical Data

The following tables summarize the available identifying and computed physicochemical properties for **2-Methoxy-2-(4-hydroxyphenyl)ethanol**.

Table 1: General and Chemical Identifiers

Property	Value	Source
IUPAC Name	4-(2-hydroxy-1-methoxyethyl)phenol	PubChem
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	PubChem[2]
Molecular Weight	168.19 g/mol	PubChem[2]
Canonical SMILES	<chem>COC(CO)C1=CC=C(C=C1)O</chem>	PubChem
InChI Key	UHDDGONMYAQWBV-UHFFFAOYSA-N	PubChem[1]
CAS Number	Not available	

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.6	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	168.078644241	PubChem[2]
Monoisotopic Mass	168.078644241	PubChem[2]
Topological Polar Surface Area	49.7 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	12	PubChem
Complexity	119	PubChem[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** are not extensively documented. However, based on its structure and the isolation of similar natural products, the following methodologies are proposed.

## Isolation from Natural Sources

**2-Methoxy-2-(4-hydroxyphenyl)ethanol** has been isolated from botanical sources, such as the bulbs of *Allium paradoxum*.<sup>[1]</sup> A general protocol for its extraction and purification is as follows:

- Extraction: The plant material is first extracted with a polar solvent like methanol to obtain a crude extract.<sup>[1]</sup>
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for instance, between water and butanol, to separate compounds based on their polarity.<sup>[1]</sup>
- Chromatographic Purification: The butanol fraction is further purified using column chromatography.<sup>[1]</sup>

- Final Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final isolation and purification of the compound.<sup>[1]</sup>

## Hypothetical Total Synthesis

A plausible synthetic route for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** can be envisioned starting from 4-hydroxyacetophenone. This hypothetical pathway is outlined below.

- Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxyacetophenone is protected to prevent its interference in subsequent reactions.
- $\alpha$ -Halogenation: The  $\alpha$ -carbon to the carbonyl group is halogenated, typically with bromine or chlorine.
- Nucleophilic Substitution: The halogen is displaced by a methoxide group through a nucleophilic substitution reaction using a reagent like sodium methoxide.<sup>[1]</sup>
- Carbonyl Reduction: The ketone is reduced to a secondary alcohol, creating the chiral center of the molecule.<sup>[1]</sup>
- Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.<sup>[1]</sup>

## Analytical Characterization

The structural elucidation of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** relies on a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, a methine proton (CH-O), methylene protons (-CH<sub>2</sub>OH), and methoxy protons (-OCH<sub>3</sub>).<sup>[1]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the methine carbon, the methylene carbon, and the methoxy carbon.<sup>[1]</sup>

- 2D NMR: Techniques such as COSY, HSQC, and HMBC would be crucial for confirming the connectivity of protons and carbons within the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.<sup>[1]</sup> While specific fragmentation data for this compound is not readily available, analysis of related structures suggests potential cleavage at the benzylic position and loss of the methoxy or hydroxymethyl groups.

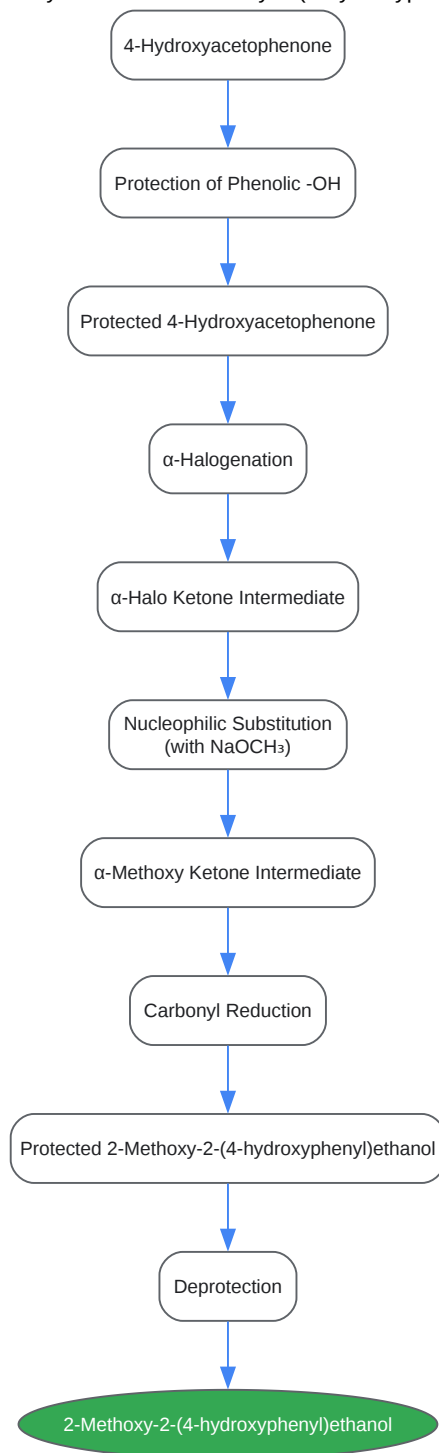
## Biological Activity and Signaling Pathways

To date, there are no specific studies detailing the biological activity or the signaling pathways associated with **2-Methoxy-2-(4-hydroxyphenyl)ethanol**. Its structural similarity to tyrosol, a known antioxidant, suggests that it may possess similar free-radical scavenging properties.<sup>[1]</sup> Further research is required to elucidate its pharmacological profile and to identify any potential interactions with cellular signaling cascades.

## Visualizations

### Hypothetical Synthesis Workflow

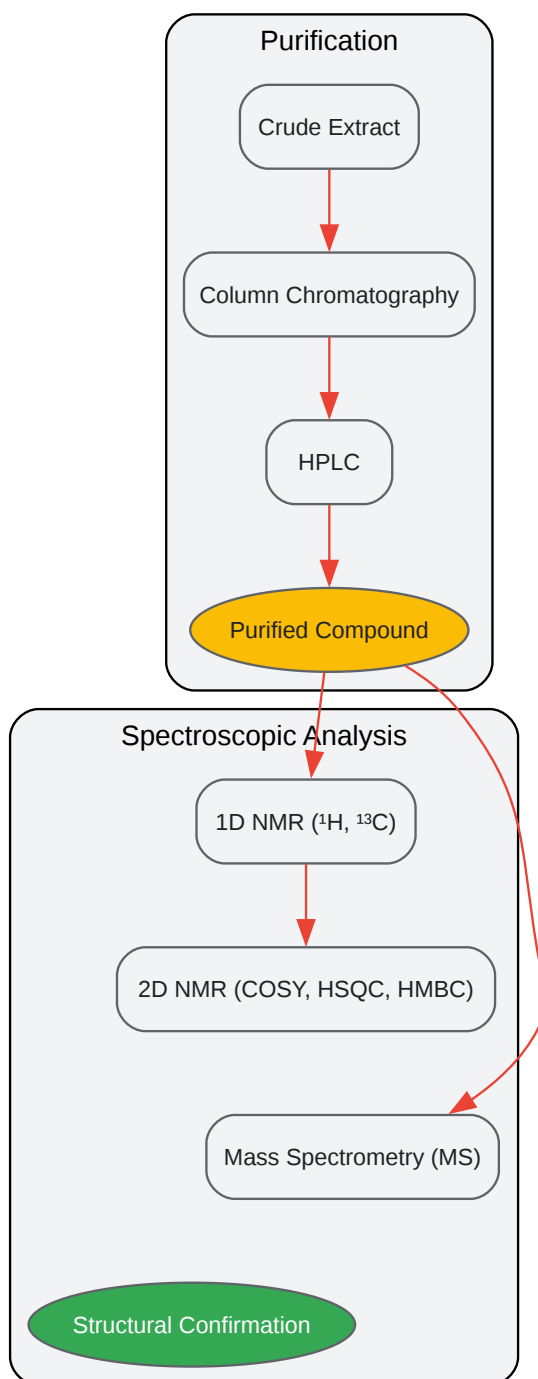
## Hypothetical Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

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Caption: A flowchart illustrating a potential synthetic route.

# Analytical Workflow for Structural Elucidation

Analytical Workflow for Structural Elucidation



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Caption: Workflow for purification and structural analysis.

## Conclusion

**2-Methoxy-2-(4-hydroxyphenyl)ethanol** represents an intriguing molecule with potential for further scientific investigation. While current knowledge about its specific physical and chemical properties is limited, this guide provides a consolidated summary of the available information and outlines logical next steps for its synthesis and characterization. The lack of biological data presents a clear opportunity for future research to explore its pharmacological potential and to understand its role, if any, in biological signaling pathways. This document serves as a call for further empirical studies to fully elucidate the characteristics of this compound.

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## References

- 1. 2-Methoxy-2-(4-hydroxyphenyl)ethanol | Benchchem [benchchem.com]
- 2. 2-Methoxy-2-(4'-hydroxyphenyl)ethanol | C<sub>9</sub>H<sub>12</sub>O<sub>3</sub> | CID 22297411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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